molecular formula C20H27NO B2672298 N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide CAS No. 299419-16-2

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide

Cat. No.: B2672298
CAS No.: 299419-16-2
M. Wt: 297.442
InChI Key: COWSGYHRIUFVME-UHFFFAOYSA-N
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Description

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a 2,4,6-trimethylphenyl group attached to the adamantane via a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing the yield and purity of the compound .

Chemical Reactions Analysis

Reactivity with Group IV Metals

Mes-Ad-CO-NH2 reacts with Group IV metal amides (e.g., Ti(NMe₂)₄) to form amidate complexes. Comparative data for analogous systems :

Complex TypeCoordination ModeMetal EnvironmentKey Bond Lengths (pm)
Ti Amidate (monodentate)κ¹-OTetrahedralTi–O: 187.3 , C–O: 133.0
Zr/Hf Bis(amidate)κ²-O,NDistorted OctahedralZr–O: 214.0, Hf–O: 219.9

For Mes-Ad-CO-NH2 , steric bulk likely enforces monodentate κ¹-O coordination in Ti complexes, while Zr/Hf analogs may adopt bidentate modes due to larger ionic radii .

Hydrofunctionalization Reactions

  • Hydroamination: Titanium amidates catalyze alkyne hydroamination, but steric strain in Mes-Ad-CO-NH2 derivatives promotes ligand decomposition (releasing the parent carboxamide) .

  • Hydrophosphorylation: Competing ligand substitution occurs with phosphane oxides, forming Ti–O–PAr₂ intermediates .

Reaction outcomes are dominated by steric release rather than catalytic turnover, as seen in related systems .

Stability Under Reaction Conditions

Mes-Ad-CO-NH2 derivatives show limited thermal stability in catalytic cycles:

  • Amine Addition: Primary amines induce ligand displacement, regenerating Mes-Ad-CO-NH2 (confirmed via ¹H NMR) .

  • Phosphane Oxide Reactivity: Forms phosphinite byproducts (Ti–O–PAr₂) while releasing the carboxamide ligand .

Comparative Reactivity Table

Data extrapolated from sterically similar complexes :

ReactionObservationDriving Force
HydroaminationLigand decomposition dominatesSteric strain release
HydrophosphorylationPhosphinite formationLigand substitution
Metalation (Ti vs. Zr/Hf)Ti: κ¹-O; Zr/Hf: κ²-O,NIonic radius and sterics

Key Challenges and Limitations

  • Steric Hindrance: Limits catalytic efficiency by favoring ligand substitution over substrate activation .

  • Synthetic Utility: More effective in stabilizing low-coordinate metal centers than enabling catalysis .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that adamantane derivatives, including N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide, exhibit antiviral properties. These compounds have been studied for their efficacy against viruses such as the influenza virus and orthopoxviruses (including vaccinia virus) . In particular, certain adamantane-based amides have shown high activity against the vaccinia virus with low cytotoxicity, making them promising candidates for further development as antiviral agents.

Selectivity Index
The selectivity index (SI) is a crucial metric in evaluating the therapeutic potential of antiviral agents. Compounds derived from adamantane carboxylic acids have demonstrated SIs significantly higher than established antiviral drugs like cidofovir. For example, one study reported an SI of 1123 for a specific adamantane derivative . This indicates not only efficacy but also a favorable safety profile.

Chemical Biology

Enzyme Inhibition
this compound may also play a role in enzyme inhibition. The structural characteristics of adamantane derivatives allow them to interact with various biological targets, potentially leading to the development of new inhibitors for enzymes involved in disease pathways. The ability of these compounds to form non-covalent interactions is particularly valuable in drug design and discovery .

Broad-Spectrum Antibacterial Activity
Recent studies have highlighted the antibacterial properties of adamantane derivatives. For instance, compounds similar to this compound have shown broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) as low as 0.5-2.0 μg/mL against various bacterial strains . This suggests potential applications in developing new antibiotics.

Materials Science

Crystal Engineering and Supramolecular Chemistry
The unique structure of this compound makes it an interesting candidate for studies in crystal engineering. The conformational flexibility and steric effects induced by the trimethylphenyl group can influence the packing and stability of crystalline forms . Understanding these properties can lead to advancements in materials science applications such as drug formulation and delivery systems.

Case Studies

Study Focus Area Findings
Study on Adamantane DerivativesAntiviral ActivityHigh activity against vaccinia virus with SI > 1000
Investigation of Antibacterial PropertiesAntibacterial ActivityMIC values between 0.5-2.0 μg/mL against various strains
Crystal Structure AnalysisMaterial PropertiesInsights into conformational behavior and packing

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the 2,4,6-trimethylphenyl group can enhance binding affinity and specificity. The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide stands out due to the combination of the adamantane core and the 2,4,6-trimethylphenyl group, which imparts unique chemical stability, rigidity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide is a compound that has gained attention in scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound contains an adamantane core, known for its stability and rigidity, combined with a 2,4,6-trimethylphenyl group. The synthesis typically involves the reaction of adamantane-1-carboxylic acid with 2,4,6-trimethylaniline using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at room temperature. Purification is achieved through recrystallization or column chromatography.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The adamantane structure serves as a rigid scaffold that enhances binding affinity to various targets, including enzymes and receptors. It may modulate enzyme activity and influence protein-protein interactions.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship suggests that the presence of the bulky 2,4,6-trimethylphenyl group enhances its efficacy against tumor cells compared to simpler analogs .

Antioxidant Activity

This compound has demonstrated antioxidant properties in several assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases and aging .

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Study FocusFindings
Anticancer ActivityInduced apoptosis in FaDu hypopharyngeal tumor cells; better efficacy than reference drugs .
Antioxidant PropertiesEffective in scavenging DPPH radicals; reduced oxidative stress markers in vitro .
Antimicrobial EfficacyInhibited growth of E. coli and S. aureus; potential for development as an antimicrobial agent .

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSGYHRIUFVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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